![molecular formula C10H18N2O2 B2546907 (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] CAS No. 2225126-73-6](/img/structure/B2546907.png)
(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] is a spirocyclic compound that features a unique structure combining pyrrolo and oxazine rings. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological and chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] typically involves a multi-step process. One common method includes the radical-mediated cascade spiro-cyclization of N-arylpropiolamides with thiophenols under blue light-promoted conditions. This reaction is carried out under metal-free conditions using hydrochloric acid as a promoter and air as an oxidant .
Industrial Production Methods
This includes using catalyst-free reactions and naturally abundant resources to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, thiophenols, and various oxidants. Conditions often involve the use of visible light, such as blue LEDs, to promote radical cyclization processes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thiophenols under blue light can produce sulfur-containing spirocyclic compounds .
Scientific Research Applications
(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] involves its interaction with specific molecular targets and pathways. For example, as a histamine-3 receptor modulator, it can influence neurotransmitter release and signaling pathways in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones: These compounds also feature spirocyclic structures and are known for their bioactivity.
1,3-Oxazines: These compounds share the oxazine ring structure and are used in various chemical and biological applications.
Uniqueness
(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its potential bioactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
(4R,8aR)-spiro[1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4,5'-1,3-oxazinane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVKCQDDFRFXNZ-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC3(N2C1)CNCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC[C@]3(N2C1)CNCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2546825.png)
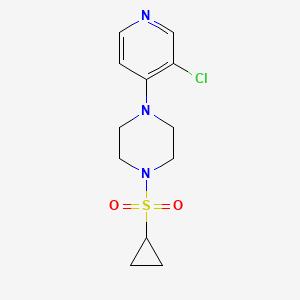
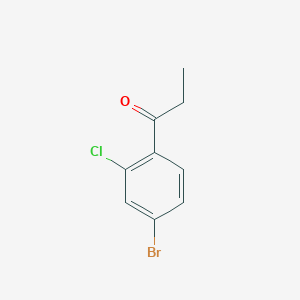
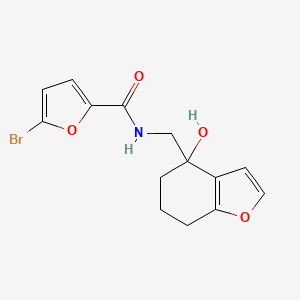
![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)
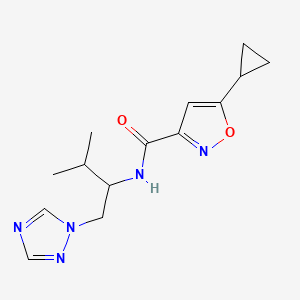
![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)
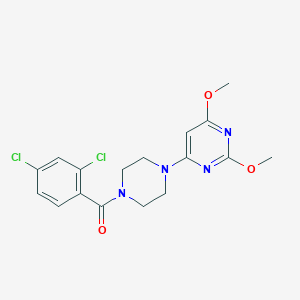
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2546839.png)
![3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2546841.png)
![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
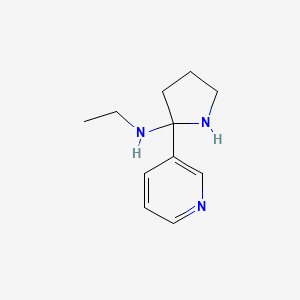
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
